molecular formula C11H19FN2O B13348045 1-(L-Prolyl)-3-(fluoromethyl)piperidine

1-(L-Prolyl)-3-(fluoromethyl)piperidine

Cat. No.: B13348045
M. Wt: 214.28 g/mol
InChI Key: KBSGWAWYGIIJHZ-AXDSSHIGSA-N
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Description

1-(L-Prolyl)-3-(fluoromethyl)piperidine is a synthetic piperidine derivative featuring an L-proline moiety conjugated to a fluoromethyl-substituted piperidine ring. This compound is of interest in medicinal chemistry due to the combined pharmacological properties of proline (a cyclic secondary amine with conformational rigidity) and fluorinated piperidines, which are known to enhance metabolic stability and bioavailability. The fluoromethyl group at the 3-position of the piperidine ring introduces steric and electronic modifications that may influence binding affinity, solubility, and interactions with biological targets such as enzymes or receptors.

Below, we systematically compare its hypothesized properties with documented compounds.

Properties

Molecular Formula

C11H19FN2O

Molecular Weight

214.28 g/mol

IUPAC Name

[3-(fluoromethyl)piperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C11H19FN2O/c12-7-9-3-2-6-14(8-9)11(15)10-4-1-5-13-10/h9-10,13H,1-8H2/t9?,10-/m0/s1

InChI Key

KBSGWAWYGIIJHZ-AXDSSHIGSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCCC(C2)CF

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC(C2)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(L-Prolyl)-3-(fluoromethyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with L-proline and piperidine as the primary starting materials.

    Coupling Reaction: The L-proline derivative is then coupled with the fluoromethylated piperidine under appropriate conditions, often involving the use of coupling reagents like carbodiimides.

Industrial Production Methods: Industrial production of 1-(L-Prolyl)-3-(fluoromethyl)piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(L-Prolyl)-3-(fluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(L-Prolyl)-3-(fluoromethyl)piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of neuroprotective agents and enzyme inhibitors.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including peptides and macrocycles.

    Biological Studies: The compound is used in studies related to enzyme activity and protein-ligand interactions.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(L-Prolyl)-3-(fluoromethyl)piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate pathways related to neurotransmission, enzyme inhibition, or protein-protein interactions.

Comparison with Similar Compounds

Structural and Functional Analysis

Key structural analogs are compared based on substituent effects, biological activity, and pharmacokinetic properties.

Compound Name Substituent(s) on Piperidine Biological Activity/Properties Key Findings from Evidence
1-(L-Prolyl)-3-(fluoromethyl)piperidine 3-fluoromethyl, L-prolyl at N1 Hypothesized enzyme inhibition/modulation N/A (Target compound)
1-(Piperidin-4-yl)-3-(4-trifluoromethoxy)phenyl urea (Intermediate 42 derivatives) N-acyl/N-sulfonyl, 4-trifluoromethoxy Potent soluble epoxide hydrolase (sEH) inhibitors Trifluoromethoxy enhances metabolic stability vs. adamantyl .
1-(3-Phenylbutyl)piperidine derivatives 3-phenylbutyl at N1 Sigma-1 receptor (S1R) ligands Bulky substituents improve hydrophobic cavity binding; orientation affects Glu172 salt bridge .
1-(4-Hydroxy-3-methoxybenzyl)-DNJ (Compound 6) 4-hydroxy-3-methoxybenzyl at N1 α-Glucosidase inhibition (IC₅₀ = 0.207 mM) Polar substituents enhance enzyme inhibition vs. parent 1-DNJ .
3-[1-(p-Chlorophenyl)-1-ethoxyethyl]piperidine p-chlorophenyl-ethoxyethyl at C3 Antimicrobial (minor component in Streptomyces) Low abundance (0.30%) suggests limited bioactivity .
1-(3-Trifluoromethylbenzyl)piperidine (1f) 3-trifluoromethylbenzyl at N1 Synthetic intermediate (pharmacokinetic studies) Trifluoromethyl increases lipophilicity and electron-withdrawing effects .

Key Observations:

Substituent Size and Binding: The fluoromethyl group in the target compound is smaller than the 3-phenylbutyl group in S1R ligands but larger than a simple methyl group. This balance may optimize interactions with both hydrophilic (e.g., Glu172 salt bridges) and hydrophobic pockets.

Electronic Effects :

  • Fluorine atoms (in fluoromethyl or trifluoromethoxy groups) enhance metabolic stability by resisting oxidative degradation, as seen in sEH inhibitors . The fluoromethyl group may offer similar benefits while maintaining moderate lipophilicity.

Enzyme Inhibition :

  • Compound 6’s 4-hydroxy-3-methoxybenzyl group demonstrates that polar substituents can improve α-glucosidase inhibition . The target compound’s fluoromethyl group, while less polar, may contribute to hydrophobic interactions in enzyme active sites.

Synthetic Feasibility :

  • Fluorinated piperidines like 1f and 3c (4'-fluoro-3-methyl derivative) are synthesized efficiently via cross-coupling or alkylation, suggesting scalable routes for the target compound .

Research Implications and Gaps

  • Pharmacophore Modeling : The orientation of the fluoromethyl group in 1-(L-Prolyl)-3-(fluoromethyl)piperidine could be modeled against S1R ligands to predict binding modes.
  • Metabolic Stability : Comparative studies with trifluoromethoxy-containing sEH inhibitors are needed to validate fluoromethyl’s impact on half-life.
  • Activity Screening : Testing against α-glucosidase or soluble epoxide hydrolase could reveal whether prolyl-fluoromethyl synergism enhances potency, as seen in Compound 6 .

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